molecular formula C12H19NO B13277233 2-{[(Butan-2-yl)amino]methyl}-4-methylphenol

2-{[(Butan-2-yl)amino]methyl}-4-methylphenol

Cat. No.: B13277233
M. Wt: 193.28 g/mol
InChI Key: DHPBCCRXWKJASR-UHFFFAOYSA-N
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Description

2-{[(Butan-2-yl)amino]methyl}-4-methylphenol is an organic compound with the molecular formula C₁₂H₁₉NO. This compound is characterized by the presence of a phenol group substituted with a butan-2-ylamino group and a methyl group. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Butan-2-yl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with butan-2-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation and crystallization are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-{[(Butan-2-yl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-{[(Butan-2-yl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The amino group may interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylbutan-2-ol: Similar structure but lacks the phenol group.

    2-Amino-4-methylphenol: Similar structure but lacks the butan-2-ylamino group.

Uniqueness

2-{[(Butan-2-yl)amino]methyl}-4-methylphenol is unique due to the presence of both the phenol and butan-2-ylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(butan-2-ylamino)methyl]-4-methylphenol

InChI

InChI=1S/C12H19NO/c1-4-10(3)13-8-11-7-9(2)5-6-12(11)14/h5-7,10,13-14H,4,8H2,1-3H3

InChI Key

DHPBCCRXWKJASR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)C)O

Origin of Product

United States

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